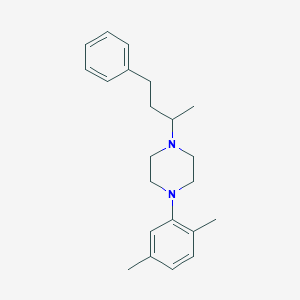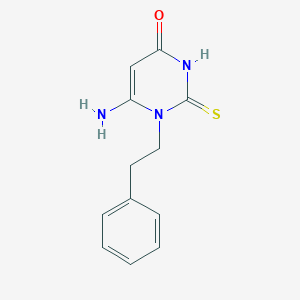![molecular formula C24H34N4O2 B5236200 N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5236200.png)
N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been studied extensively for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide involves the modulation of the CB1 and TRPV1 receptors. It acts as an agonist of the CB1 receptor, which is involved in the regulation of pain and inflammation. It also acts as an antagonist of the TRPV1 receptor, which is involved in the perception of pain and heat. By modulating these receptors, this compound can reduce pain and inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce pain and inflammation by modulating the CB1 and TRPV1 receptors. It can also induce apoptosis in cancer cells by inhibiting cell proliferation and activating caspase enzymes. It has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide in lab experiments include its high affinity for the CB1 and TRPV1 receptors, its low toxicity, and its potential therapeutic applications in various diseases. However, its limitations include the need for further studies to determine its pharmacokinetic and pharmacodynamic properties, its potential side effects, and its optimal dosage and administration route.
将来の方向性
The future directions for the study of N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide include the following:
1. Further studies to determine its pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, and excretion.
2. Development of new derivatives with improved pharmacological properties, such as higher potency, selectivity, and solubility.
3. Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders, metabolic disorders, and cardiovascular diseases.
4. Studies to determine its potential side effects and toxicity in animal models and human subjects.
5. Optimization of its dosage and administration route for maximum efficacy and safety.
Conclusion:
This compound is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Its mechanism of action involves the modulation of the CB1 and TRPV1 receptors, which makes it a potential candidate for drug development. Further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, potential side effects, and optimal dosage and administration route. The future directions for its study include the development of new derivatives with improved pharmacological properties and investigation of its potential therapeutic applications in other diseases.
合成法
The synthesis of N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide involves the reaction of 3-cyclopentylpropylamine, 1-(4-chlorobenzoyl)-4-piperidone, and 5-amino-1H-pyrazole-4-carboxamide in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction steps. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to have a high affinity for the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1), which are involved in the regulation of pain and inflammation. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-[2-[1-(3-cyclopentylpropyl)piperidin-4-yl]pyrazol-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2/c1-30-22-11-5-4-10-21(22)24(29)26-23-12-15-25-28(23)20-13-17-27(18-14-20)16-6-9-19-7-2-3-8-19/h4-5,10-12,15,19-20H,2-3,6-9,13-14,16-18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAOFFOCJDKJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)CCCC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5236131.png)
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5236134.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5236156.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5236158.png)
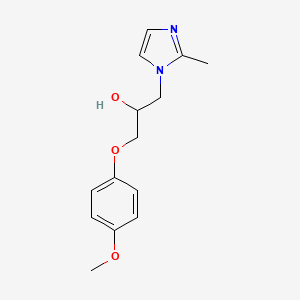
![2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid](/img/structure/B5236171.png)
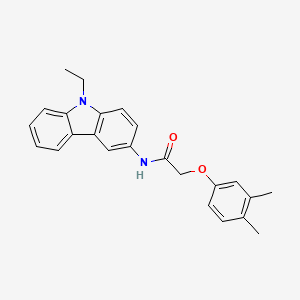
![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5236193.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)
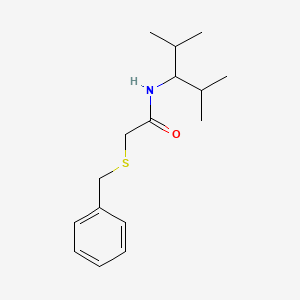
![ethyl 4-{[({[4-(benzoylamino)-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]methyl}benzoate](/img/structure/B5236205.png)
